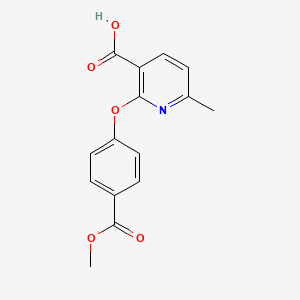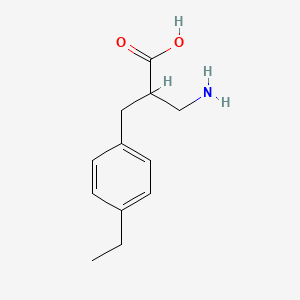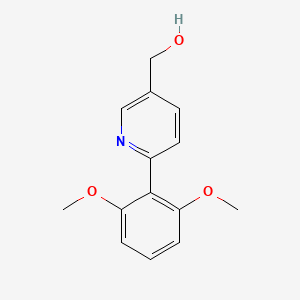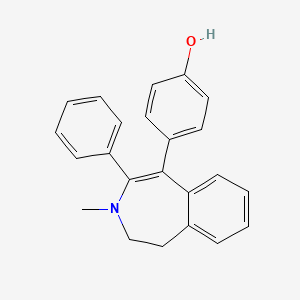
tert-Butyl 3-(benzylsulfanyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(benzylsulfanyl)propanoate: is an organic compound with the molecular formula C14H20O2S. It is a derivative of propanoic acid, featuring a tert-butyl ester group and a benzylsulfanyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(benzylsulfanyl)propanoate typically involves the esterification of 3-(benzylsulfanyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 3-(benzylsulfanyl)propanoate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-(benzylsulfanyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfanyl-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(benzylsulfanyl)propanoate involves its reactivity at the sulfanyl and ester groups. The sulfanyl group can undergo oxidation or substitution reactions, while the ester group can participate in hydrolysis or transesterification reactions. These reactions are facilitated by the molecular structure, which allows for easy access to reactive sites.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-(benzylamino)propanoate
- tert-Butyl 3-(neopentylamino)propanoate
- tert-Butyl 3-bromopropionate
Comparison:
- tert-Butyl 3-(benzylamino)propanoate: Similar in structure but contains an amino group instead of a sulfanyl group. This difference significantly alters its reactivity and applications.
- tert-Butyl 3-(neopentylamino)propanoate: Features a neopentylamino group, which provides steric hindrance and affects its chemical behavior.
- tert-Butyl 3-bromopropionate: Contains a bromine atom, making it more reactive in nucleophilic substitution reactions compared to the sulfanyl group in tert-Butyl 3-(benzylsulfanyl)propanoate.
Conclusion
This compound is a versatile compound with significant applications in synthetic chemistry, biology, and industry Its unique structure allows for a variety of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules
Eigenschaften
CAS-Nummer |
921765-54-0 |
|---|---|
Molekularformel |
C14H20O2S |
Molekulargewicht |
252.37 g/mol |
IUPAC-Name |
tert-butyl 3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C14H20O2S/c1-14(2,3)16-13(15)9-10-17-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI-Schlüssel |
CGAAHFCHMZPZAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCSCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12615410.png)
![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12615426.png)

![4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B12615439.png)
![4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615444.png)


![1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12615462.png)



![5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B12615473.png)
